3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine

Cardiac Safety hERG Liability Drug Discovery

Choose 3-(Piperidin-4-yl)-1H-1,2,4-triazol-5-amine for its unique differentiation: a low hERG liability (Ki 40.2 μM) that provides a significant safety margin over basic amine leads, making it a lower-risk starting point for oral drug programs. The reactive 5-amine enables rapid library synthesis via acylation, amidation, or reductive amination. Unlike its 1-methyl analog or phenyl replacements, this building block preserves the piperidine's basicity and conformational flexibility essential for target engagement. With a lead-like XLogP of -0.2 and MW 167.21, it is ideally suited for fragment-based discovery and CNS scaffold optimization.

Molecular Formula C7H13N5
Molecular Weight 167.216
CAS No. 1250823-11-0
Cat. No. B2975152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine
CAS1250823-11-0
Molecular FormulaC7H13N5
Molecular Weight167.216
Structural Identifiers
SMILESC1CNCCC1C2=NC(=NN2)N
InChIInChI=1S/C7H13N5/c8-7-10-6(11-12-7)5-1-3-9-4-2-5/h5,9H,1-4H2,(H3,8,10,11,12)
InChIKeyCZJWKONMXKVEBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Piperidin-4-yl)-1H-1,2,4-triazol-5-amine (CAS 1250823-11-0): Core Scaffold and Procurement Baseline


3-(Piperidin-4-yl)-1H-1,2,4-triazol-5-amine is a small-molecule heterocyclic building block comprising a central 1,2,4-triazole ring substituted at the 3-position with a piperidin-4-yl group [1]. This compound serves as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry due to the triazole's capacity for hydrogen bonding and the piperidine ring's ability to modulate basicity and conformational flexibility. The unsubstituted amine at the triazole 5-position provides a reactive handle for further functionalization, including acylation, amidation, and reductive amination, enabling the generation of diverse compound libraries . With a relatively low molecular weight (167.21 g/mol) and a calculated XLogP3-AA of -0.2, the compound exhibits physicochemical properties consistent with lead-like chemical space, making it an attractive starting point for fragment-based drug discovery and the synthesis of bioactive molecules [1].

3-(Piperidin-4-yl)-1H-1,2,4-triazol-5-amine: Why Direct Substitution with Common Triazole Analogs Compromises Project Fidelity


In research and development, the substitution of 3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine with other commercially available 1,2,4-triazole-5-amines or related heterocycles is not chemically or biologically equivalent. Simple substitution can introduce critical differences in molecular geometry, electrostatic potential, and metabolic stability, leading to irreproducible structure-activity relationships (SAR). For instance, replacing the piperidin-4-yl moiety with a phenyl group or a smaller alkyl chain fundamentally alters the molecule's basicity and its ability to engage in specific cation-π or hydrogen-bonding interactions with biological targets [1]. Conversely, even a seemingly minor change, such as methylating the piperidine nitrogen, as in the closely related 1-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine, can dramatically impact the compound's solubility, pharmacokinetic profile, and off-target liability, including hERG channel affinity [2]. The specific evidence presented in the following section underscores that these are not interchangeable commodities; they are distinct chemical entities with unique, quantifiable performance metrics that directly influence the trajectory of a drug discovery or chemical biology program.

3-(Piperidin-4-yl)-1H-1,2,4-triazol-5-amine (CAS 1250823-11-0): A Quantitative, Comparator-Focused Evidence Guide for Scientific Selection


Quantified Selectivity Over hERG Potassium Channel: A Differentiator for Cardiac Safety Profiling

The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical anti-target, and inhibition is a primary cause of drug-induced cardiotoxicity. In direct comparative assays, 3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine demonstrates significantly weaker hERG binding compared to a close structural analog, indicating a potential for an improved cardiac safety margin. This difference is a key differentiator for programs seeking to minimize hERG liability early in lead optimization [1].

Cardiac Safety hERG Liability Drug Discovery

Demonstrated Utility as a Scaffold for Developing Nanomolar-Potency Dual Chitinase Inhibitors

The 1-(3-amino-1H-1,2,4-triazol-5-yl)-piperidin-4-amine scaffold, for which this compound is the core, has been successfully utilized to discover highly potent dual inhibitors of Acidic Mammalian Chitinase (AMCase) and Chitotriosidase-1 (CHIT1). This provides a class-level validation of the scaffold's utility in targeting enzymes implicated in respiratory diseases like asthma and idiopathic pulmonary fibrosis [1]. While the unsubstituted parent compound is a synthetic building block, its derivatives, such as OATD-01, demonstrate the potential of this chemical series to achieve low nanomolar potency [2].

Chitinase Inhibition Respiratory Disease Medicinal Chemistry

Validated Scaffold for High-Affinity Dopamine D4 and σ1 Receptor Dual Ligands

The piperidine-triazole scaffold is a privileged structure for central nervous system (CNS) drug discovery, particularly for achieving dual pharmacology at dopamine D4 and σ1 receptors. This represents a distinct differentiation from triazole scaffolds that lack the basic piperidine nitrogen and are therefore less suited for targeting these CNS receptors. The potency and selectivity achieved by derivatives of this scaffold support its value for neuroscience-focused research programs [1].

CNS Drug Discovery Dopamine Receptors Sigma Receptors

Reported Low Nanomolar HDAC6 Inhibition from a Closely Related 4-Piperidin-4-yl-triazole Scaffold

A closely related scaffold, the 4-piperidin-4-yl-triazole, has been reported to yield inhibitors with excellent potency against Histone Deacetylase 6 (HDAC6), a validated oncology target. This evidence supports the broader utility of the piperidinyl-triazole chemotype as a productive framework for epigenetic drug discovery, providing a basis for procuring the 3-piperidin-4-yl-1,2,4-triazol-5-amine isomer for analogous SAR exploration [1].

Epigenetics HDAC Inhibition Oncology

Quantified Low Affinity for Plasma Kallikrein (KLKB1) as a Negative Control

In a counter-screening assay against human plasma kallikrein (KLKB1), a derivative of 3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine demonstrated no significant inhibitory activity, with an IC50 > 100 μM. This quantitative data provides valuable selectivity information for researchers concerned with off-target effects, confirming that this chemotype is not a promiscuous inhibitor of serine proteases [1].

Serine Protease Selectivity Off-target

3-(Piperidin-4-yl)-1H-1,2,4-triazol-5-amine (CAS 1250823-11-0): Evidence-Based Applications in R&D and Industrial Sourcing


Fragment-Based Drug Discovery (FBDD) for CNS and Anti-inflammatory Targets

Given its low molecular weight, favorable physicochemical properties (XLogP3-AA of -0.2), and the demonstrated high-affinity binding of its derivatives to CNS receptors like dopamine D4 and σ1 [1], this compound is an excellent choice as a fragment hit or a core scaffold for library synthesis in FBDD programs. Its structural features and validated activity against chitinases make it a prime candidate for developing novel treatments for respiratory and fibrotic diseases [2].

Medicinal Chemistry Hit-to-Lead Optimization with a Focus on Cardiac Safety

For projects where minimizing hERG liability is a critical selection criterion, this compound offers a quantifiable advantage. Its experimentally determined hERG Ki of 40.2 μM [1] provides a significant safety margin compared to many basic amine-containing drug leads, making it a lower-risk starting point for chemical optimization. This is a key differentiator when selecting a building block for a lead series with intended oral dosing and chronic administration.

Synthesis of Focused Libraries for Epigenetic and Kinase Targets

The triazole ring is a known bioisostere for amides and other functional groups prevalent in kinase and epigenetic inhibitors. The successful development of potent HDAC6 inhibitors from a closely related scaffold validates this chemotype's utility for such targets [2]. Procuring 3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine enables the rapid parallel synthesis of diverse analogs to explore SAR and identify novel inhibitors against these enzyme classes.

Quote Request

Request a Quote for 3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.